

# SRN-927 Racemate chemical structure and properties

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## Compound of Interest

Compound Name: GDC-0927 Racemate

Cat. No.: B10800784

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## An In-depth Technical Guide to SRN-927 Racemate

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SRN-927 racemate, a potent and selective estrogen receptor degrader (SERD). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

## Chemical Structure and Properties

SRN-927 racemate is a non-steroidal small molecule that acts as a selective antagonist and degrader of the estrogen receptor alpha (ER $\alpha$ ). The racemate is an equimolar (50:50) mixture of the (S)- and (R)-enantiomers. The (S)-enantiomer is also known as GDC-0927.

### Chemical Structure:

While a specific image for the racemate is not readily available, the structure of the active (S)-enantiomer is well-documented. The racemate consists of an equal mixture of the following structure and its mirror image (the R-enantiomer).

(S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol

### Physicochemical Properties of SRN-927 Racemate

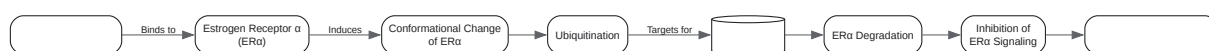
The following table summarizes the known and predicted physicochemical properties of SRN-927 and its racemate. It is important to note that much of the publicly available data pertains to the (S)-enantiomer, and experimental values for the racemate are limited. Racemates can sometimes have different physical properties, such as melting point and solubility, compared to their individual enantiomers.

Property	Value	Source
CAS Number	1443983-36-5	[1]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> FNO <sub>4</sub>	[1]
Molecular Weight	461.52 g/mol	[1]
Appearance	Solid, Light yellow to yellow	
Solubility	Soluble in DMSO, not in water	[1]
Predicted Boiling Point	664.6 ± 55.0 °C	
Predicted Density	1.257 ± 0.06 g/cm <sup>3</sup>	
Predicted pKa	9.83 ± 0.10	
Melting Point	Not experimentally reported for the racemate.	

## Mechanism of Action and Signaling Pathway

SRN-927 racemate functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor alpha (ERα), which induces a conformational change in the receptor. This altered conformation targets the ERα protein for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα prevents its signaling activity, thereby inhibiting the growth and survival of ER-positive cancer cells.[2]

### Signaling Pathway of SRN-927 Racemate



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Caption: Mechanism of action of SRN-927 Racemate.

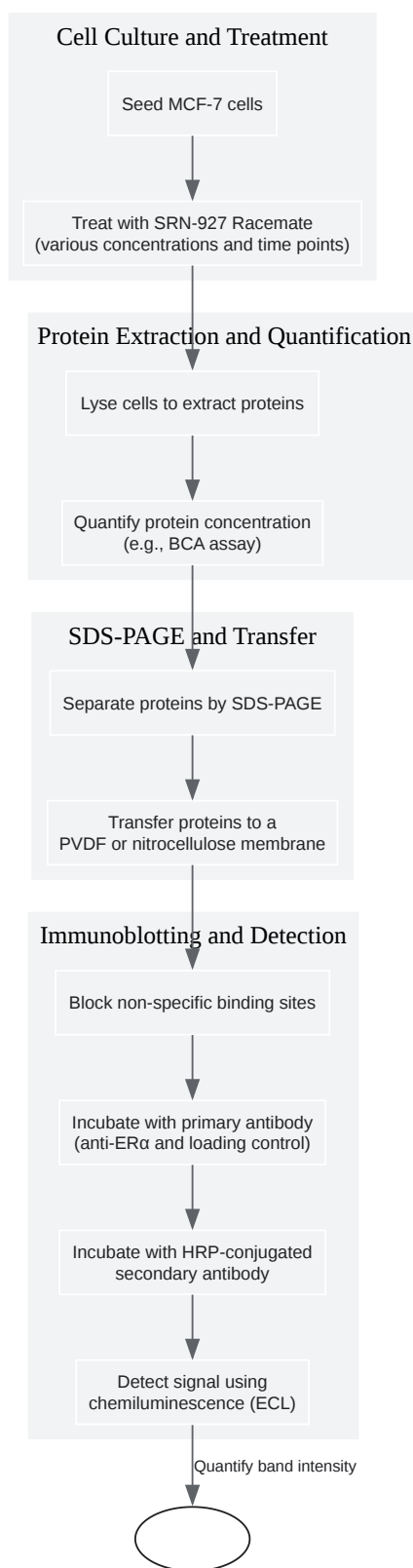
## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SRN-927 racemate. These protocols are based on established methods and can be adapted for specific laboratory conditions.

### ER $\alpha$ Degradation Assay by Western Blot

This protocol outlines the procedure to assess the ability of SRN-927 racemate to induce the degradation of ER $\alpha$  protein in a cancer cell line such as MCF-7.

Experimental Workflow



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Caption: Workflow for ERα Degradation Assay.

#### Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin
- SRN-927 racemate stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-ER $\alpha$  and a loading control (e.g., anti- $\beta$ -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
  - Treat the cells with varying concentrations of SRN-927 racemate (e.g., 0.1 nM to 1  $\mu$ M) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
- Protein Extraction:

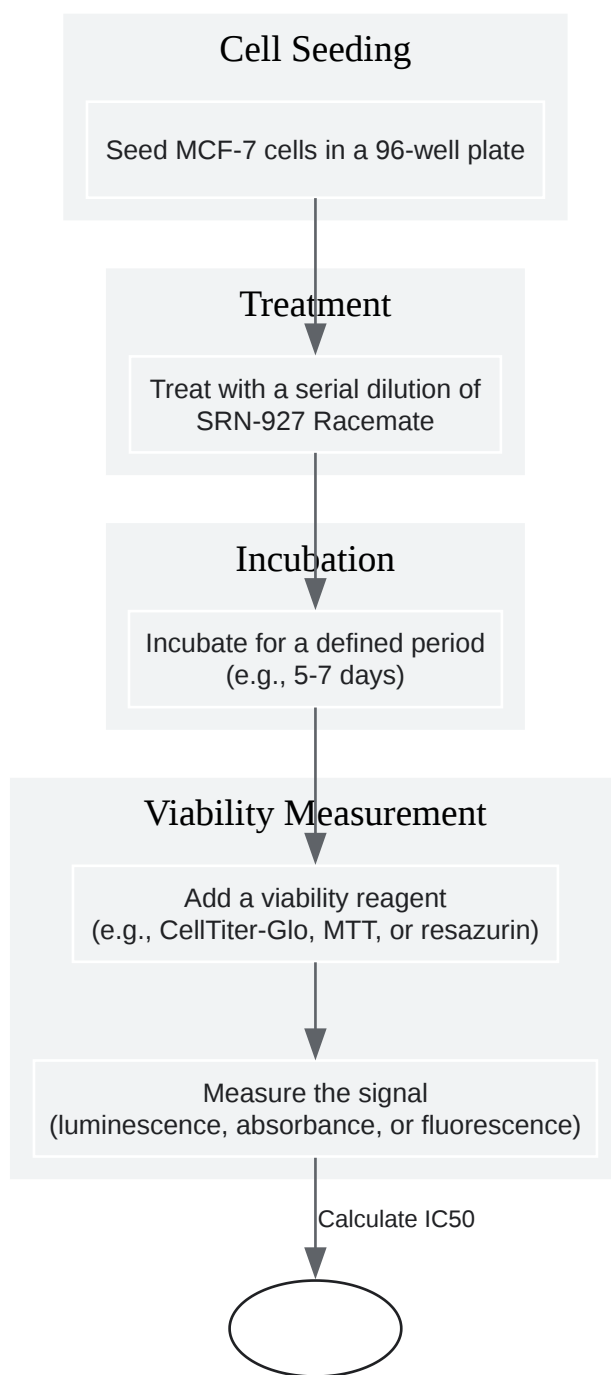
- Wash the cells with ice-cold PBS.
- Lyse the cells with lysis buffer containing protease inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
  - Separate the proteins on an SDS-PAGE gel.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-ER $\alpha$  antibody and the loading control antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply the ECL substrate to the membrane.
  - Visualize the protein bands using an imaging system.

- Quantify the band intensities and normalize the ER $\alpha$  signal to the loading control to determine the extent of degradation.

## MCF-7 Cell Proliferation Assay

This assay measures the effect of SRN-927 racemate on the proliferation of ER-positive MCF-7 breast cancer cells.

Experimental Workflow



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